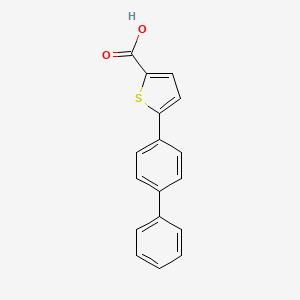

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid

概要

説明

5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C17H12O2S. It is known for its unique structure, which combines a biphenyl group with a thiophene ring and a carboxylic acid functional group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions

5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The biphenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated biphenyl-thiophene derivatives and various substituted thiophenes.

科学的研究の応用

5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

作用機序

The mechanism of action of 5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The biphenyl and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence cellular pathways .

類似化合物との比較

5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

5,5′′-bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′5′,2′′-terthiophene (BP3T-OMe): This compound has methoxy groups that enhance its electronic properties for use in organic electronics.

4′,4′′′-([2,2′5′,2′′-terthiophene]-5,5′′-diyl)bis(([1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN): The presence of cyano groups in this compound improves its electron-accepting ability, making it suitable for applications in organic photovoltaics.

The uniqueness of 5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid lies in its combination of structural features, which confer distinct chemical and physical properties that are valuable for various applications.

生物活性

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid (CAS Number: 37910-11-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

- Molecular Formula : C17H12O2S

- Molecular Weight : 280.341 g/mol

- Structure : The compound features a biphenyl group attached to a thiophene ring with a carboxylic acid functional group, which may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that modifications in the structure of thiophene compounds can lead to varying levels of cytotoxicity against cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating various thiophene derivatives, including related compounds, the following results were observed:

| Compound | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | Not specified | Potential activity noted |

| Compound A (reference) | A549 | 10 | Strong activity |

| Compound B (related thiophene) | A549 | 15 | Moderate activity |

The study utilized the MTT assay to assess cell viability post-treatment, revealing that certain modifications to the thiophene structure enhanced anticancer properties significantly. For instance, compounds with additional electron-donating groups exhibited increased potency against A549 cells compared to the parent compound .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. While some derivatives have shown promising results against multidrug-resistant strains of bacteria, the specific activity of this compound requires further exploration.

Antimicrobial Screening Results

A comparative study on antimicrobial activity included various thiophene derivatives tested against common pathogens:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | >64 µg/mL | No significant activity |

| Compound C (related thiophene) | Staphylococcus aureus | 32 µg/mL | Moderate activity |

| Compound D (another derivative) | E. coli | 16 µg/mL | Strong activity |

The results indicate that while some related compounds show effective antimicrobial properties, this compound did not demonstrate significant efficacy against the tested strains .

Understanding the mechanism by which thiophene derivatives exert their biological effects is crucial for future development. Studies suggest that these compounds may interfere with cellular pathways involved in proliferation and survival in cancer cells. For instance, certain thiophenes have been shown to induce apoptosis through mitochondrial pathways and inhibit key signaling molecules associated with cancer progression .

特性

IUPAC Name |

5-(4-phenylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2S/c18-17(19)16-11-10-15(20-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTXAXUTSLGOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。